(2-Bromophenoxy)triisopropylsilane

Overview

Description

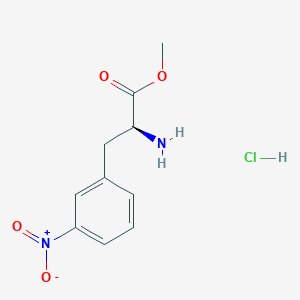

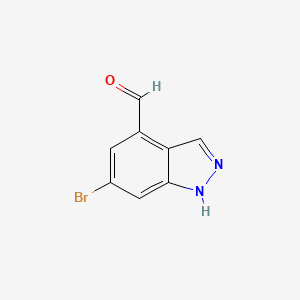

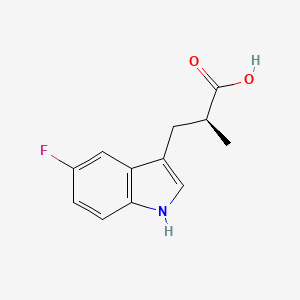

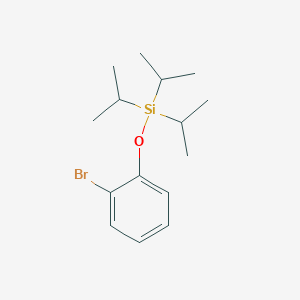

“(2-Bromophenoxy)triisopropylsilane” is a chemical compound with the empirical formula C15H25BrOSi . It is also known by the synonym "1-Bromo-2-[tris(1-methylethyl)silyloxy]benzene" . The molecular weight of this compound is 329.35 .

Molecular Structure Analysis

The molecular structure of “(2-Bromophenoxy)triisopropylsilane” can be represented by the SMILES string CC(C)Si(C(C)C)C(C)C . This indicates that the compound consists of a bromophenoxy group attached to a triisopropylsilane group .

Chemical Reactions Analysis

While specific chemical reactions involving “(2-Bromophenoxy)triisopropylsilane” are not available, it’s known that triisopropylsilane, a related compound, is used as a scavenger in peptide synthesis . It can act as a hydride donor in acidic conditions, scavenging carbocations formed in the deprotection of a peptide .

Physical And Chemical Properties Analysis

“(2-Bromophenoxy)triisopropylsilane” is a liquid at room temperature . It has a density of 1.162 g/mL at 25 °C and a boiling point of 320-328°C .

Scientific Research Applications

Anionic Optical Devices : (2-Bromophenoxy)triisopropylsilane derivatives were used in anionic optical devices for the selective detection of fluoride in acetonitrile and cyanide in water (Schramm et al., 2017).

Palladium-Catalyzed Reactions : It served as an alkynylating reagent in palladium-catalyzed primary amine-directed regioselective mono- and di-alkynylation of biaryl-2-amines, showcasing broad substrate scope and excellent regioselectivity (Jiang et al., 2018).

Synthesis of Aryliodonium Salts : This compound was involved in the preparation of triisopropylsilyl-substituted aryliodonium salts, demonstrating its utility in synthesizing bulky, electron-donating substituents for further organic reactions (Yusubov et al., 2015).

Environmental Studies : Studies on bromophenoxy flame retardants, structurally similar to (2-Bromophenoxy)triisopropylsilane, revealed their presence in the Great Lakes atmosphere, highlighting the environmental impact and potential risks associated with these compounds (Ma et al., 2012).

Formal C-H Alkynylation : In a transition-metal-free process, the reaction of N-alkylisoindoles with (bromoethynyl)triisopropylsilane led to the synthesis of fluorescent 1,3-dialkynylisoindoles, indicating its potential in synthesizing air-stable fluorescent compounds (Ohmura et al., 2013).

Tri-Liquid-Phase Catalysis : This compound was synthesized in a study aimed at understanding tri-liquid-phase catalysis, which is a significant method in chemical synthesis (Hsiao & Weng, 1999).

Safety and Hazards

“(2-Bromophenoxy)triisopropylsilane” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .

properties

IUPAC Name |

(2-bromophenoxy)-tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-10-8-7-9-14(15)16/h7-13H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKVJKKIFDUDIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BrOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-[tris(1-methylethyl)silyloxy]benzene | |

CAS RN |

378787-34-9 | |

| Record name | 378787-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.